molecular formula C18H19F2N3O B1248656 trans-Sedaxane CAS No. 599197-38-3

trans-Sedaxane

Cat. No.: B1248656
CAS No.: 599197-38-3
M. Wt: 331.4 g/mol
InChI Key: XQJQCBDIXRIYRP-STQMWFEESA-N
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Description

Trans-Sedaxane is a broad-spectrum fungicide used primarily in agriculture to protect crops from fungal diseases. It was first marketed by Syngenta in 2011 under the brand name Vibrance . The compound is an amide that combines a pyrazole acid with an aryl amine, functioning as an inhibitor of succinate dehydrogenase . This inhibition disrupts the mitochondrial respiration chain in fungi, making it an effective fungicide.

Preparation Methods

Trans-Sedaxane is synthesized through a series of chemical reactions. The synthesis involves combining the acid chloride of pyrazole carboxylic acid with a novel amine derivative made from 2-chlorobenzaldehyde . The process includes a base-catalyzed aldol condensation between the aldehyde and cyclopropyl methyl ketone, forming an α,β-unsaturated carbonyl compound. This compound, when combined with hydrazine, yields a dihydropyrazole derivative. Further treatment with potassium hydroxide forms the second cyclopropyl ring. The final step involves Buchwald–Hartwig amination using benzophenone imine in the presence of a palladium catalyst, followed by hydroxylamine .

Chemical Reactions Analysis

Trans-Sedaxane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, potassium hydroxide, and palladium catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

599197-38-3

Molecular Formula

C18H19F2N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-[(1R,2S)-2-cyclopropylcyclopropyl]phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24)/t12-,13-/m0/s1

InChI Key

XQJQCBDIXRIYRP-STQMWFEESA-N

Isomeric SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2[C@@H]3C[C@H]3C4CC4

SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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